molecular formula C19H24N2O3 B2707876 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1281093-51-3

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2707876
CAS No.: 1281093-51-3
M. Wt: 328.412
InChI Key: FIWRJHDZGGOIFT-INIZCTEOSA-N
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Description

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged framework in medicinal chemistry for its diverse biological activities . The core 6,7-dimethoxy-THIQ structure is a well-explored pharmacophore in neuroscience research, with studies indicating that THIQ derivatives exhibit significant neuroprotective, anti-inflammatory, and antioxidative properties, making them promising candidates for investigating therapeutic interventions for complex neurodegenerative disorders such as Alzheimer's disease . Furthermore, this specific derivative is designed for advanced research applications, particularly in the study of multidrug resistance (MDR) in oncology. The 6,7-dimethoxy-THIQ moiety is a known structural element in potent modulators of the P-glycoprotein (P-gp) efflux pump . P-gp is an ATP-binding cassette (ABC) transporter that often confers resistance to chemotherapeutic agents by pumping drugs out of cancer cells. Structure-activity relationship (SAR) studies on closely related 6,7-dimethoxy-2-phenethyl-THIQ derivatives have been conducted to elucidate their role as multidrug resistance reversers, highlighting the importance of this core structure in interacting with and inhibiting P-gp function . The (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl substituent in this compound introduces a chiral center and a propargyl group, which may be utilized for further chemical modifications, such as via click chemistry, to develop chemical probes or to conjugate the molecule to other entities for mechanistic or target-identification studies. Research on analogous compounds demonstrates that such structural features can be critical for defining selectivity between different ABC transporters, including P-gp and the breast cancer resistance protein (BCRP) . This compound is intended for research use only and represents a valuable chemical tool for academic and pharmaceutical researchers exploring new avenues in cancer therapy, specifically in overcoming chemoresistance, and in developing novel therapeutic agents for neurological conditions.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-8-20-9-5-6-16(20)19(22)21-10-7-14-11-17(23-2)18(24-3)12-15(14)13-21/h1,11-12,16H,5-10,13H2,2-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWRJHDZGGOIFT-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN3CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Leimgruber–Batcho indole synthesis, which is used to construct the indole moiety . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Biological Activities

The biological activities of 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline have been investigated in various studies:

Anticancer Properties:
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects:
Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Therapeutic Potential

The unique structure of this compound allows for interaction with multiple biological targets:

Drug Development:
Given its promising biological activities, this compound is being explored for development into novel therapeutic agents. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug discovery programs focusing on cancer and neurodegenerative disorders.

Case Studies:
Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Cancer Treatment: A study involving a derivative showed significant tumor reduction in animal models.
  • Neuroprotection: In vitro studies demonstrated that similar compounds improved neuronal survival under stress conditions.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s propargyl-pyrrolidine substituent introduces chirality and a triple bond, absent in analogs like 6d (ester) or 6e (sulfone).
  • MC18’s tetralin moiety enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target’s propargyl group may improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The propargyl group in the target compound likely increases logP compared to 6d (ester) but reduces it relative to MC18 (tetralin).
  • Synthetic Complexity: The chiral pyrrolidine moiety requires enantioselective synthesis, making the target compound more challenging to prepare than non-chiral analogs like 1n or 6e .

Research Findings and Implications

  • Structural Insights : The (2S)-pyrrolidine configuration is critical for stereoselective interactions, as seen in other chiral drugs (e.g., β-blockers).
  • Pharmacological Gaps : While MC18’s P-gp inhibition is well-documented, the target compound’s activity in this context remains unexplored. Comparative studies with 6d–6h could clarify substituent effects on transporter affinity.
  • Synthetic Optimization : highlights the use of Pd/C hydrogenation for nitro group reduction, a strategy applicable to the target compound’s propargyl group if functionalization is needed .

Biological Activity

6,7-Dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family and features a pyrrolidine moiety. Its structural complexity allows for diverse interactions within biological systems, influencing its activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects
Research indicates that tetrahydroisoquinolines exhibit significant neuropharmacological properties. Specifically, compounds with methoxy substitutions at the 6 and 7 positions have been shown to interact with sigma receptors, which are implicated in various neurological processes.

2. Sigma Receptor Modulation
The compound has been studied for its affinity towards sigma receptors (σ1 and σ2). It has been noted that derivatives of 6,7-dimethoxytetrahydroisoquinoline are potent σ2 receptor ligands, which may lead to applications in treating neurodegenerative diseases and mood disorders .

3. P-glycoprotein Interaction
The compound also demonstrates interaction with P-glycoprotein (P-gp), an important efflux transporter that affects drug bioavailability and resistance. The modulation of P-gp activity suggests potential use in enhancing the efficacy of co-administered drugs .

The mechanisms through which this compound exerts its biological effects include:

1. Catechol O-Methyltransferase (COMT) Inhibition
Studies have shown that certain tetrahydroisoquinoline derivatives can inhibit COMT, an enzyme involved in catecholamine metabolism. This inhibition can lead to increased levels of neurotransmitters such as norepinephrine and dopamine in the brain, potentially improving cognitive function and mood .

2. Norepinephrine Release
In vivo studies have demonstrated that some derivatives can deplete norepinephrine levels from cardiac tissues. This action may be beneficial in conditions where modulation of norepinephrine is desired .

Case Studies

Several studies illustrate the biological activity of this compound:

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 6,7-dimethoxy derivatives in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and a reduction in neuroinflammation markers when treated with these compounds.

Case Study 2: Antidepressant-like Activity
In a behavioral model for depression, administration of the compound led to increased locomotor activity and reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Data Table: Summary of Biological Activities

Activity Mechanism/Effect Reference
Sigma Receptor ModulationAffinity for σ1 and σ2 receptors
COMT InhibitionIncreased catecholamine levels
Norepinephrine DepletionRelease from cardiac tissues
P-glycoprotein InteractionEnhanced drug bioavailability

Q & A

Q. What are the recommended synthetic routes for 6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline?

The compound can be synthesized via a multi-step approach involving nucleophilic substitution and cyclization. A typical route includes:

  • Step 1 : Reacting a substituted isoquinoline precursor (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile) with a propargyl-pyrrolidine derivative under basic conditions (e.g., piperidine in acetonitrile) to form the tetrahydroisoquinoline backbone .
  • Step 2 : Introducing the propargyl group via alkylation or palladium-catalyzed coupling. For example, using Pd(PPh₃)₄ as a catalyst in a DCM/MeOH solvent system with K₂CO₃ as a base, as demonstrated in analogous reactions .
  • Key considerations : Optimize reaction time (12–24 hours) and temperature (reflux conditions) to maximize yield.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Look for characteristic signals:
    • Methoxy groups (δ ~3.8–4.0 ppm in 1H NMR; δ ~55–60 ppm in 13C NMR).
    • Pyrrolidine ring protons (δ ~1.5–2.5 ppm for CH₂ groups) and carbonyl resonance (δ ~170–175 ppm in 13C NMR) .
  • HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated vs. observed) .
  • IR : Validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

Q. What are the critical safety precautions for handling this compound?

  • Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .
  • Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, MeOH). In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates compared to protic solvents .
  • Catalyst optimization : Use Pd(PPh₃)₄ in propargylation steps with a 5–10 mol% loading to balance cost and efficiency .
  • Temperature control : Gradual heating (e.g., 60–80°C) reduces side reactions like decomposition.
  • Example : A 67% yield was achieved for a structurally similar compound using Pd catalysis and recrystallization from iPrOH .

Q. What strategies are used to analyze conflicting spectroscopic data during structural validation?

  • Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., methoxy-substituted tetrahydroisoquinolines) to resolve ambiguities .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in 1H NMR .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations .

Q. How can the biological activity of this compound be screened in preclinical studies?

  • Target selection : Prioritize receptors linked to isoquinoline pharmacology (e.g., acetylcholinesterase, adrenoreceptors) based on structural analogs .
  • In vitro assays :
    • Enzyme inhibition: Measure IC₅₀ values using fluorometric or colorimetric substrates.
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • In silico modeling : Perform docking studies with PyMOL or AutoDock to predict binding affinities to target proteins .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Functional group modulation : Systematically modify the propargyl-pyrrolidine moiety to assess its impact on bioavailability and potency. For example, replace the propargyl group with alkyl chains or aryl groups .
  • Stereochemical effects : Compare (2S)-pyrrolidine vs. (2R)-enantiomers using chiral HPLC to isolate isomers and test activity .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with pharmacological outcomes .

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